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Introduction

Psoralen-based RNA structure mapping is a powerful technique to investigate RNA secondary
and tertiary structures, as well as RNA-RNA interactions within the cellular environment.
Psoralens are bifunctional photoreactive compounds that intercalate into double-stranded
regions of RNA.[1][2] Upon irradiation with long-wavelength ultraviolet (UVA) light (365 nm),
psoralen forms covalent crosslinks between pyrimidine bases (uracil or cytosine) on opposing
strands of a helix.[1][2][3] This in vivo crosslinking captures a snapshot of RNA structures as
they exist in the cell. The sites of crosslinking can then be identified by various methods, most
commonly by reverse transcription, where the crosslink acts as a stop to the polymerase.[4]
High-throughput sequencing-based methods have been developed to apply this principle on a
transcriptome-wide scale.[5][6][7][8][9]

This document provides a detailed experimental workflow and protocols for psoralen-based
RNA structure mapping, focusing on the PARIS (Psoralen Analysis of RNA Interactions and
Structures) and SPLASH (Sequencing of Psoralen crosslinked, Ligated, and Selected Hybrids)
methodologies.[5][6][9]

Experimental Workflow

The overall experimental workflow for psoralen-based RNA structure mapping involves several
key stages, from in vivo crosslinking to data analysis.
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Caption: A generalized workflow for psoralen-based RNA structure mapping.
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Quantitative Data Summary

The efficiency of psoralen crosslinking and subsequent enrichment are critical for the success

of the experiment. The following table provides a summary of expected yields and quality

control metrics at different stages of the workflow.

. . Method of
Experimental Step Parameter Typical Value
Assessment
Dot blot with anti-
o o o psoralen antibody or
Psoralen Crosslinking Crosslinking Efficiency  1-5% o
streptavidin for
biotinylated psoralen
_ RNA Integrity Number _ _
RNA Extraction >7.0 Agilent Bioanalyzer
(RIN)
) ) Agilent Bioanalyzer or
RNA Fragmentation Fragment Size 50-150 nt i
denaturing PAGE
) Yield of Crosslinked ] ]
Enrichment 0.1-0.5% of input RNA  Qubit fluorometer

RNA

Library Preparation

Final Library

Concentration

>2nM

Qubit fluorometer and

Agilent Bioanalyzer

Detailed Experimental Protocols

Protocol 1: In Vivo Psoralen Crosslinking

This protocol is adapted from the PARIS and SPLASH methodologies.[5][6]

Materials:

o Adherent mammalian cells (e.g., HelLa)

e Phosphate-buffered saline (PBS)

e 4'-Aminomethyltrioxsalen (AMT) hydrochloride or biotinylated psoralen
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UVA crosslinker (365 nm)

Procedure:

Culture cells to approximately 70-80% confluency in 10 cm plates.

On the day of the experiment, prepare a fresh solution of AMT at 0.5 mg/mL in PBS or
biotinylated psoralen at a working concentration.

Aspirate the culture medium and wash the cells once with PBS.

Add 2 mL of the psoralen solution (or PBS for a negative control) to each plate and incubate
for 10 minutes at 37°C to allow for psoralen intercalation into the RNA.

Place the plates on ice in a UVA (365 nm) crosslinker and irradiate for a total of 5-15
minutes. To avoid overheating, irradiate in 1-minute intervals with 1 minute on ice in
between.

After crosslinking, aspirate the psoralen solution and wash the cells twice with ice-cold PBS.

Proceed immediately to RNA extraction.

Protocol 2: Enrichment of Crosslinked RNA using 2D
Gel Electrophoresis (PARIS)

This protocol is a key step in the PARIS method for isolating crosslinked RNA duplexes.[5][7]

Materials:

Fragmented total RNA (50-150 nt)
Native polyacrylamide gel (e.g., 8%)
Denaturing polyacrylamide gel (e.g., 12% with 7M urea)

Gel extraction kit

Procedure:
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e Load the fragmented RNA onto a native polyacrylamide gel and run the electrophoresis.
o Excise the gel slice corresponding to the desired size range (e.g., 50-150 nt).

» Place the excised gel slice horizontally at the top of a denaturing polyacrylamide gel and run
the second dimension of electrophoresis.

 Stain the gel to visualize the RNA. Crosslinked RNA duplexes will migrate slower in the
second dimension and appear off the diagonal.

o Excise the gel region containing the crosslinked RNA.

o Elute and precipitate the RNA using a gel extraction Kkit.

Protocol 3: Proximity Ligation and Reverse Crosslinking

This protocol ligates the two arms of the crosslinked RNA duplex into a single chimeric
molecule and then reverses the psoralen crosslink.

Materials:

e Enriched crosslinked RNA
o T4 RNA Ligase 1

e UVC crosslinker (254 nm)
Procedure:

» Perform proximity ligation on the enriched crosslinked RNA using T4 RNA Ligase 1 overnight
at room temperature. This joins the 5" and 3' ends of the interacting RNA fragments.

 Purify the ligated RNA.

o To reverse the psoralen crosslink, resuspend the RNA in nuclease-free water and place the
tube on ice.

« Irradiate the sample with UVC light (254 nm) for 15-30 minutes.[1][6]
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e The resulting chimeric RNA molecules are now ready for reverse transcription and library
preparation.

Protocol 4: Reverse Transcription and Identification of
Crosslink Sites

Reverse transcriptase will stall at the site of a psoralen crosslink, allowing for the identification
of the crosslinked nucleotide.[4]

Materials:

Crosslinked RNA template

Radiolabeled or fluorescently labeled primer

Reverse transcriptase (e.g., AMV or SuperScript)

dNTPs

Denaturing polyacrylamide gel

Procedure:

» Anneal the labeled primer to the RNA template.

o Set up the reverse transcription reaction with reverse transcriptase and dNTPs.
 Incubate the reaction at the appropriate temperature for the enzyme used.

o Terminate the reaction and purify the cDNA.

» Run the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder
of the same RNA to map the precise location of the reverse transcriptase stops. The band
corresponding to the stalled product will indicate the nucleotide preceding the crosslink.[4]

Signaling Pathway and Logical Relationship
Diagram
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The following diagram illustrates the logical flow of information from the experimental data to

the final identification of RNA-RNA interactions.
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Caption: Bioinformatic workflow for psoralen-based RNA interaction data.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15558944?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

